molecular formula C6H3F3O3 B3264196 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- CAS No. 387866-40-2

2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-

Cat. No.: B3264196
CAS No.: 387866-40-2
M. Wt: 180.08 g/mol
InChI Key: OJZIIRJZQXTRGG-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- is a heterocyclic organic compound that features a pyran ring fused with a lactone. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalytic amounts of acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, and organocatalysis .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted pyranones, which can have different functional groups attached to the pyran ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Properties

IUPAC Name

4-hydroxy-6-(trifluoromethyl)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O3/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZIIRJZQXTRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736193
Record name 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387866-40-2
Record name 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387866-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one (example C.22 step 1) (70 g, 273 mmol) in toluene (500 mL) was placed in a preheated (135° C.) oilbath, needed 10 min to reflux, then was refluxed for 25 min while distilling off about 150 mL of solvent. The hot solution was concentrated in vacuum to about 300 mL, some heptane was added, cooled to 23° C., filtered the precipitate off, washed with little cold toluene and dried in HV to give the title compound a light yellow solid (17.93 g, 36%). MS (ISN) 179.1 [(M−H)−].
Name
2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 2
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 3
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 4
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 5
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 6
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-

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